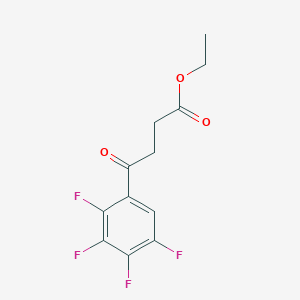

Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate has been studied. For instance, prop-2-enyl 2,3,4,5-tetrafluorophenyl sulphide undergoes a Claisen rearrangement to give 4,5,6,7-tetrafluoro-2,3-dihydro-2-methyl-1-benzothiophen and 5,6,7,8-tetrafluorothiochroman . Another method for the preparation of 2,3,4,5-tetrafluorophenol from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid has been proposed .Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed. For example, [1-(2,3,4,5-Tetrafluorophenyl)ethyl]hydrazine has a molecular formula of C8H8F4N2, an average mass of 208.156 Da, and a monoisotopic mass of 208.062363 Da .Chemical Reactions Analysis

The chemical reactions of compounds similar to this compound have been studied. Prop-2-enyl 2,3,4,5-tetrafluorophenyl sulphide undergoes a Claisen rearrangement to give 4,5,6,7-tetrafluoro-2,3-dihydro-2-methyl-1-benzothiophen and 5,6,7,8-tetrafluorothiochroman .Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound have been analyzed. For instance, (2,3,4,5-Tetrafluorophenyl)methanol has a molecular weight of 180.1 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Polymer Research

Compounds with complex fluorinated phenyl groups, similar to Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate, often find applications in advanced organic synthesis and materials science. For example, poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, which show significant promise in thermoelectric applications due to their electrical conductivity and stability, exemplify the utility of advanced synthetic compounds in creating functional materials (R. Yue & Jingkun Xu, 2012). The synthesis and application of such compounds underscore the importance of chemical modifications, including fluorination, to achieve desired material properties.

Chemical Recycling of Polymers

Another potential area of application, by analogy, involves the chemical recycling of polymers, where complex esters similar to this compound could play a role in depolymerization processes. For instance, the chemical recycling of poly(ethylene terephthalate) (PET) has been explored through various methods, including hydrolysis and glycolysis, to recover valuable monomers or create secondary materials (G. Karayannidis & D. Achilias, 2007). Such processes highlight the utility of chemical intermediates and catalysts in transforming waste materials into useful products.

Ethylene and Ethylene Oxide Applications

By extension, research on ethylene and ethylene oxide derivatives, including their applications in sterilization, as ethylene scavengers, and in the analysis of alcohol consumption, may provide indirect insights into the functional roles that similar compounds could play in various scientific and industrial contexts. For example, the use of ethylene oxide for sterilization of medical devices illustrates the critical importance of chemical agents in ensuring the safety and efficacy of healthcare products (G. C. Mendes, T. Brandão, & Cristina L. M. Silva, 2007).

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in the synthesis of fluoroquinolone antibiotics , which primarily target bacterial DNA gyrase and topoisomerase IV enzymes.

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest good bioavailability.

Eigenschaften

IUPAC Name |

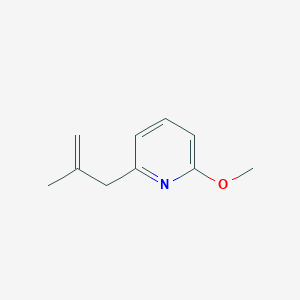

ethyl 4-oxo-4-(2,3,4,5-tetrafluorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F4O3/c1-2-19-9(18)4-3-8(17)6-5-7(13)11(15)12(16)10(6)14/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLILAJEXVOVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201244502 | |

| Record name | Ethyl 2,3,4,5-tetrafluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-35-7 | |

| Record name | Ethyl 2,3,4,5-tetrafluoro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3,4,5-tetrafluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.